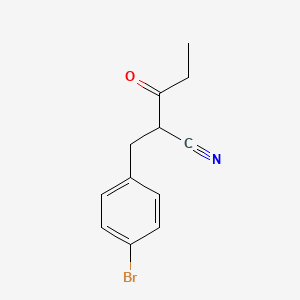
2-(4-Bromobenzyl)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzyl)-3-oxopentanenitrile is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise in drug development, particularly for its potential therapeutic effects:
- Anticancer Activity : Studies have indicated that 2-(4-Bromobenzyl)-3-oxopentanenitrile exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating moderate potency .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains. A summary of findings includes:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Pseudomonas aeruginosa | 16 µg/mL | High |
These results suggest varying effectiveness across different bacterial strains, highlighting its potential as an antimicrobial agent .
Biological Research
The compound's interaction with biological systems has been a focal point for researchers:
- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially involving cell cycle arrest at the G1 phase .
- Target Interaction : It is hypothesized that the bromobenzyl moiety enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .
Case Studies
Several case studies have explored the applications of this compound in real-world scenarios:
- Case Study on Antimicrobial Resistance : A collaborative study investigated the compound's role in combating antimicrobial resistance. It was found to exhibit synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
- Preclinical Trials for Cancer Treatment : In a preclinical trial involving tumor-bearing mice, researchers tested the efficacy of this compound in combination with standard chemotherapeutics. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an adjunct therapy in cancer treatment.
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12BrNO/c1-2-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,2,7H2,1H3 |
Clave InChI |
VCWLETPAGXYAMK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CC1=CC=C(C=C1)Br)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













